Cas no 772-03-2 (2-ethenylquinoline)
2-ethenylquinoline Chemical and Physical Properties
Names and Identifiers
-
- 2-Vinylquinoline
- 2-ethenylquinoline
- Quinoline, 2-ethenyl-
- NSC 99356
- Quinoline, 2-vinyl-
- 2-Vinyl-quinoline
- MP7ET1KLE9
- XUGNJOCQALIQFG-UHFFFAOYSA-N
- vinyl-quinoline
- Vinyl quinoline
- NSC99356
- 2-ethenyl-Quinoline
- SBB056287
- RP01882
- ST2417185
- A9777
- ST50
- CHEMBL172694
- DTXSID4061123
- MFCD00041861
- NSC-99356
- UNII-MP7ET1KLE9
- SCHEMBL14135611
- J-510364
- 2-Vinylquinoline, 97%
- AS-56730
- CS-0205210
- 772-03-2
- SCHEMBL108424
- AKOS006230615
- EN300-1842687
- EINECS 212-246-8
- FT-0613471
- NS00037888
- DTXCID0047955
- DB-006226
-
- MDL: MFCD00041861
- Inchi: 1S/C11H9N/c1-2-10-8-7-9-5-3-4-6-11(9)12-10/h2-8H,1H2
- InChI Key: XUGNJOCQALIQFG-UHFFFAOYSA-N
- SMILES: N1C(C=C)=CC=C2C=CC=CC=12
Computed Properties
- Exact Mass: 155.07300
- Monoisotopic Mass: 155.073499291g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 12
- Rotatable Bond Count: 1
- Complexity: 164
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3
- Topological Polar Surface Area: 12.9
Experimental Properties
- Density: 1.0715 g/cm3 (20 ºC)
- Melting Point: 284-285 ºC
- Boiling Point: 120-125 ºC (7 Torr)
- Flash Point: 111.9±11.3 ºC,
- Refractive Index: 1.6490 (589.3 nm 20 ºC)
- Solubility: Slightly soluble (1.6 g/l) (25 º C),
- PSA: 12.89000
- LogP: 2.87780
2-ethenylquinoline Security Information
- Safety Instruction: S25; S28; S36/37/39; S37; S45; S28A
-
Hazardous Material Identification:
- Risk Phrases:R25
2-ethenylquinoline Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | V824866-1g |
2-vinylquinoline |
772-03-2 | ≥95% | 1g |
3,155.00 | 2021-05-17 | |
| Alichem | A189007104-5g |
2-Vinylquinoline |
772-03-2 | 97% | 5g |
$785.78 | 2023-09-01 | |
| Alichem | A189007104-10g |
2-Vinylquinoline |
772-03-2 | 97% | 10g |
$1144.33 | 2023-09-01 | |
| Alichem | A189007104-25g |
2-Vinylquinoline |
772-03-2 | 97% | 25g |
$1960.00 | 2023-09-01 | |
| Fluorochem | 069096-250mg |
2-Vinylquinoline |
772-03-2 | 97% | 250mg |
£152.00 | 2022-03-01 | |
| Fluorochem | 069096-5g |
2-Vinylquinoline |
772-03-2 | 97% | 5g |
£730.00 | 2022-03-01 | |
| Fluorochem | 069096-10g |
2-Vinylquinoline |
772-03-2 | 97% | 10g |
£1136.00 | 2022-03-01 | |
| Chemenu | CM110724-1g |
2-vinylquinoline |
772-03-2 | 97% | 1g |
$333 | 2021-08-06 | |
| Apollo Scientific | OR9094-250mg |
2-Vinylquinoline |
772-03-2 | 250mg |
£120.00 | 2025-02-21 | ||
| eNovation Chemicals LLC | D552747-1g |
2-Vinylquinoline |
772-03-2 | 97% | 1g |
$850 | 2024-05-24 |
2-ethenylquinoline Suppliers
2-ethenylquinoline Related Literature
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Somenath Panda,Kaushik Kundu,Anusha Basaiahgari,Sanjib Senapati,Ramesh L. Gardas New J. Chem., 2018,42, 7105-7118
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Juan J. Sánchez,Miguel López-Haro,Juan C. Hernández-Garrido,Ginesa Blanco,Miguel A. Cauqui,José M. Rodríguez-Izquierdo,José A. Pérez-Omil,José J. Calvino,María P. Yeste J. Mater. Chem. A, 2019,7, 8993-9003
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Alvin Tanudjaja,Shinsuke Inagi,Fusao Kitamura,Toshikazu Takata,Ikuyoshi Tomita Dalton Trans., 2021,50, 3037-3043
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5. An investigation of the electrochemical delithiation process of carbon coated α-Fe2O3nanoparticlesAdrian Brandt,Florian Winter,Sebastian Klamor,Frank Berkemeier,Jatinkumar Rana,Rainer Pöttgen,Andrea Balducci J. Mater. Chem. A, 2013,1, 11229-11236
Additional information on 2-ethenylquinoline
Chemical Profile of 2-Ethenylquinoline (CAS No: 772-03-2)
2-Ethenylquinoline, identified by the Chemical Abstracts Service Number (CAS No) 772-03-2, is a heterocyclic organic compound that has garnered significant attention in the field of pharmaceutical chemistry and materials science. This compound, belonging to the quinoline family, exhibits a unique structural framework characterized by a benzene ring fused to a pyridine ring, with an ethenyl substituent attached to the benzene ring. The presence of this ethenyl group introduces reactive sites that make 2-ethenylquinoline a versatile intermediate in synthetic chemistry, particularly in the development of bioactive molecules.
The quinoline scaffold is well-documented for its pharmacological properties, with numerous derivatives serving as therapeutic agents against various diseases, including malaria, bacterial infections, and certain types of cancer. The ethenyl substituent in 2-ethenylquinoline enhances its reactivity, enabling further functionalization through cross-coupling reactions such as Suzuki-Miyaura and Heck couplings. These reactions are pivotal in constructing complex molecular architectures, which are often essential for achieving high binding affinity and selectivity in drug design.
In recent years, 2-ethenylquinoline has been explored as a key building block in the synthesis of small-molecule inhibitors targeting protein-protein interactions. One notable area of research involves its application in developing kinase inhibitors, which are critical in treating cancers and inflammatory diseases. The ethenyl group provides a handle for introducing polar or charged functionalities, allowing for fine-tuning of the molecule's solubility and binding properties. This adaptability has made 2-ethenylquinoline a valuable scaffold in medicinal chemistry.
Moreover, the electronic properties of the quinoline ring system influence the reactivity and spectral characteristics of 2-ethenylquinoline. This compound has been investigated for its potential in organic electronics, particularly as a component in light-emitting diodes (LEDs) and photovoltaic cells. The ability to modify the electron-donating and electron-withdrawing nature of the quinoline ring through functionalization with groups like the ethenyl substituent allows for tuning its optoelectronic properties.
Recent advancements in computational chemistry have further highlighted the utility of 2-ethenylquinoline as a model system for studying molecular interactions. Quantum mechanical calculations have been employed to elucidate the binding modes of this compound with biological targets, providing insights into its potential as a drug candidate. These studies have revealed that subtle modifications around the quinoline core, such as those introduced by the ethenyl group, can significantly impact binding affinity and selectivity.
The synthesis of 2-ethenylquinoline typically involves multi-step organic transformations starting from readily available precursors. Common synthetic routes include Friedel-Crafts alkylation followed by cyclization or condensation reactions. The efficiency and scalability of these synthetic protocols are crucial for industrial applications, where large quantities of high-purity material are required. Recent improvements in catalytic systems have enabled more sustainable and environmentally friendly synthetic pathways for producing 2-ethenylquinoline.
In conclusion, 2-ethenylquinoline (CAS No: 772-03-2) represents a fascinating compound with broad applications across pharmaceuticals and materials science. Its unique structural features and reactivity make it an indispensable tool for chemists engaged in drug discovery and material development. As research continues to uncover new methodologies for functionalizing this scaffold, the potential applications of 2-ethenylquinoline are expected to expand further.
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